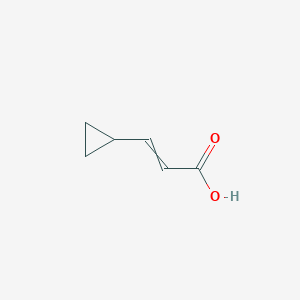

3-Cyclopropylprop-2-enoic acid

Description

3-Cyclopropylprop-2-enoic acid (IUPAC name: (E)-3-cyclopropylprop-2-enoic acid) is a carboxylic acid characterized by a cyclopropyl substituent attached to an α,β-unsaturated double bond. Its molecular formula is C₆H₈O₂, with a SMILES notation of C1CC1/C=C/C(=O)O and an InChIKey of OTZXZTJDUFZCNC-ONEGZZNKSA-N . The E-isomer configuration is confirmed by its stereodescriptor, which influences its reactivity and intermolecular interactions. This compound’s structural uniqueness lies in the strained cyclopropane ring, which imparts distinct electronic and steric properties compared to non-cyclic or larger cyclic analogs.

Properties

IUPAC Name |

3-cyclopropylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZXZTJDUFZCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopropylprop-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium acetylide, followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropylcarbinol, which undergoes oxidation and subsequent reaction with acetylene to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product .

Chemical Reactions Analysis

Decarboxylation

Heating α,β-unsaturated carboxylic acids typically induces decarboxylation, yielding alkenes. For 3-cyclopropylprop-2-enoic acid, this reaction would produce cyclopropylpropene by eliminating CO₂. The process likely proceeds via a β-keto acid intermediate, facilitated by the conjugated system .

Reduction

The double bond in the prop-2-enoic acid moiety can be hydrogenated using catalysts like Pd/C under H₂ gas. This reaction saturates the α,β-unsaturated system, yielding cyclopropylpropanoic acid. The cyclopropyl group remains intact due to its inherent stability .

Oxidation

While not explicitly detailed in the provided sources, the carboxylic acid group or conjugated double bond may undergo oxidation. For instance, strong oxidizing agents (e.g., KMnO₄) could oxidize the double bond to form diols or epoxides, though such transformations are less common for α,β-unsaturated acids due to their stability .

Reaction Conditions and Products

Structural and Mechanistic Insights

-

Conjugated System : The α,β-unsaturated carboxylic acid structure enhances stability and reactivity toward nucleophilic addition or decarboxylation .

-

Cyclopropyl Group : The ring strain in the cyclopropyl moiety contributes to steric effects, influencing reaction pathways and product selectivity .

Comparative Analysis with Related Compounds

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| Cyclopropylpropanoic Acid | S |

Scientific Research Applications

3-Cyclopropylprop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

(E)-3-Cyclohexylprop-2-enoic Acid (CAS 4484-35-9)

- Molecular Formula : C₉H₁₄O₂

- Substituent : Cyclohexyl (6-membered ring)

- Key Differences :

E-ethyl 3-Cyclobutylpropen-2-oate (CAS 409082-86-6)

- Molecular Formula : C₈H₁₂O₂

- Substituent : Cyclobutyl (4-membered ring); functional group: ethyl ester

- Key Differences :

Functional Group Analogs

3-Cyclopropylprop-2-ynoic Acid

- Molecular Formula : C₆H₆O₂

- Bond Type : Triple bond (propiolic acid derivative)

- Key Differences: The sp-hybridized carbon in the triple bond increases acidity (pKa ~1–2) due to better stabilization of the conjugate base.

Ethyl 3-Cyclopropylprop-2-enoate (CAS 21014-26-6)

- Molecular Formula : C₈H₁₂O₂

- Functional Group : Ethyl ester

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

Detailed Research Findings

Acidity and Solubility Trends

- Acidity: 3-cyclopropylprop-2-ynoic acid > this compound > ethyl esters (due to electron-withdrawing effects and hybridization) .

- Solubility: Cyclohexyl analogs exhibit the lowest aqueous solubility, while ester derivatives are more soluble in organic solvents .

Biological Activity

3-Cyclopropylprop-2-enoic acid (C₆H₈O₂) is an unsaturated carboxylic acid characterized by the presence of a cyclopropyl group attached to a prop-2-enoic acid backbone. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties, which may confer various biological activities, including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C₆H₈O₂

- Molecular Weight : Approximately 112.13 g/mol

- Structure : The compound features a double bond between the second and third carbon atoms, which is crucial for its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may enhance binding affinity and selectivity compared to similar compounds. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Antifungal Properties : Similar compounds have shown efficacy against fungal infections, indicating a possible application in treating mycoses.

- Anticancer Effects : Investigations into cyclopropyl derivatives have highlighted their potential in inhibiting cancer cell growth through apoptosis induction.

Case Studies

-

Study on Antimicrobial Effects :

- A study evaluated the antimicrobial activity of structurally related cyclopropyl compounds, demonstrating significant inhibition of Gram-positive bacteria.

- Results indicated that this compound could be a candidate for further development as an antibacterial agent.

-

Anticancer Activity Investigation :

- In vitro studies assessed the effects of this compound on cancer cell lines.

- The compound exhibited dose-dependent cytotoxicity against breast cancer cells, suggesting its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₈O₂ | Contains a simple cyclopropyl group; less functionalized than related compounds. |

| 3-Chloro-3-cyclopropylprop-2-enoic acid | C₆H₇ClO₂ | Chlorine substitution introduces different reactivity patterns. |

| 3-Cyclohexylprop-2-enoic acid | C₉H₁₄O₂ | Larger cycloalkane substituent; differing sterics and electronic properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.